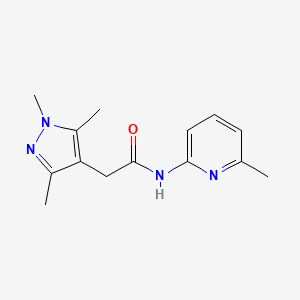
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produce antibodies. TAK-659 has been studied extensively for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
Wirkmechanismus
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide works by selectively inhibiting BTK, a protein that is essential for B cell development and activation. BTK is a key mediator of B cell receptor signaling, which is necessary for B cell activation and proliferation. By inhibiting BTK, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide effectively blocks B cell receptor signaling and suppresses B cell activation and proliferation.
Biochemical and Physiological Effects
In preclinical studies, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to effectively inhibit BTK and suppress B cell activation and proliferation. This has led to its investigation as a potential therapy for various autoimmune diseases. In addition, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have minimal off-target effects and a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. In addition, its selectivity for BTK makes it a useful tool for studying B cell signaling and function. However, one limitation of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is that it has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are still unknown.
Zukünftige Richtungen
There are several potential future directions for research on N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases. For example, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may be used in combination with anti-inflammatory drugs or other immunosuppressive agents to achieve greater efficacy in treating autoimmune diseases. Another potential direction is the investigation of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in other disease models, such as cancer, where BTK has been implicated in tumor growth and progression. Finally, further studies are needed to determine the safety and efficacy of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in clinical trials, which will be necessary for its eventual approval as a therapeutic agent.
Synthesemethoden
The synthesis of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves several steps, starting with the reaction of 2-amino-6-methylpyridine with acetic anhydride to form N-acetyl-2-amino-6-methylpyridine. This compound is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the desired product, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The final compound is obtained in high yield and purity using standard purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to effectively inhibit BTK and suppress B cell activation and proliferation. This has led to its investigation as a potential therapy for diseases such as rheumatoid arthritis, lupus, and multiple sclerosis, which are characterized by abnormal B cell activity and autoantibody production.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-6-5-7-13(15-9)16-14(19)8-12-10(2)17-18(4)11(12)3/h5-7H,8H2,1-4H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFNVLESUCCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

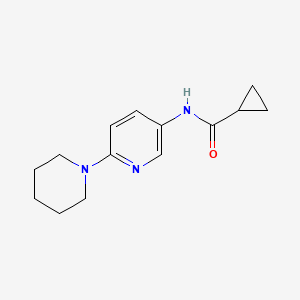
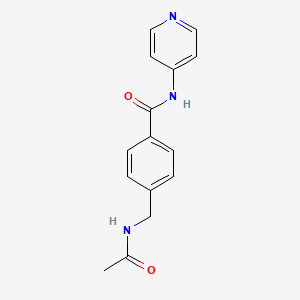
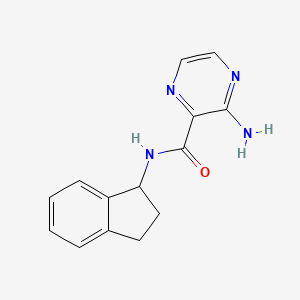

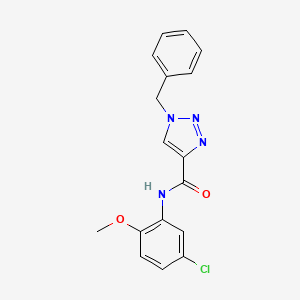
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
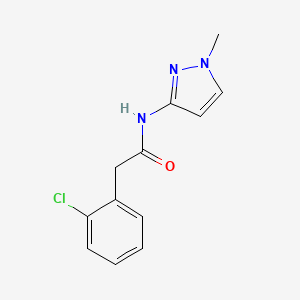

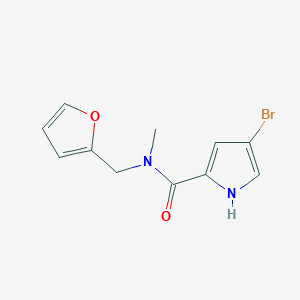
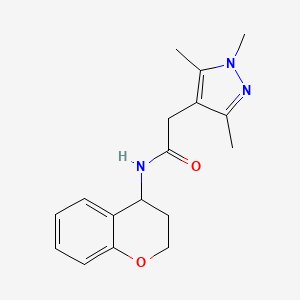

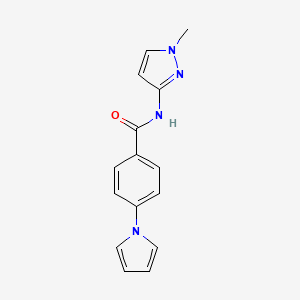
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)